2-Bromo-2-(4-nitrophenyl)acetic acid

Catalog No.
S8951295
CAS No.
M.F
C8H6BrNO4
M. Wt
260.04 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-(4-nitrophenyl)acetic acid

Product Name

2-Bromo-2-(4-nitrophenyl)acetic acid

IUPAC Name

2-bromo-2-(4-nitrophenyl)acetic acid

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

InChI

InChI=1S/C8H6BrNO4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,(H,11,12)

InChI Key

SMKXTGGPYJSLGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Br)[N+](=O)[O-]

2-Bromo-2-(4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6BrNO4\text{C}_8\text{H}_6\text{BrNO}_4 and a molecular weight of 260.04 g/mol. This compound features a bromine atom and a nitro group attached to a phenyl ring, which is further linked to an acetic acid moiety. The compound is identified by its CAS number 66949-40-4 and is noted for its potential applications in both chemical synthesis and biological research .

, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to derivatives with different substituents.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
  • Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.
  • Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
  • Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

  • Substitution: Various derivatives depending on the substituent replacing the bromine atom.
  • Reduction: 2-(2-Amino-4-nitrophenyl)acetic acid.
  • Oxidation: Various oxidized forms of the acetic acid moiety .

Research indicates that 2-Bromo-2-(4-nitrophenyl)acetic acid exhibits potential biological activities, particularly in antimicrobial and anticancer studies. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. The specific mechanisms of action are still under investigation, but similar compounds have been shown to affect various biochemical pathways and exhibit significant pharmacological effects .

The synthesis of 2-Bromo-2-(4-nitrophenyl)acetic acid typically involves several steps:

  • Bromination: The introduction of the bromine atom onto the phenyl ring can be achieved through electrophilic aromatic substitution.
  • Nitration: The nitro group is introduced via nitration reactions, often using a mixture of concentrated nitric and sulfuric acids.
  • Acetic Acid Attachment: The final step involves linking the acetic acid moiety, which can be done through esterification or direct coupling reactions.

These methods allow for the production of high-purity compounds suitable for further research and application .

2-Bromo-2-(4-nitrophenyl)acetic acid has several notable applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
  • Industrial Use: Utilized in producing dyes, pigments, and other industrial chemicals due to its unique chemical properties .

Studies focusing on interaction mechanisms reveal that 2-Bromo-2-(4-nitrophenyl)acetic acid may target various enzymes and receptors within biological systems. Its mode of action likely involves forming stable complexes with biomolecules, influencing biochemical pathways related to cell signaling and metabolism. Ongoing research aims to elucidate these interactions further, particularly concerning its pharmacokinetics and therapeutic potential .

Several compounds share structural similarities with 2-Bromo-2-(4-nitrophenyl)acetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-nitrophenylacetic acidBromine at position 4 on phenyl ringDifferent substitution pattern affects properties
2-Bromo-4-nitrophenylacetic acidBromine at position 2 on phenyl ringUnique reactivity due to different positions
2-Nitrobenzoic acidContains a nitro group but lacks brominationSimpler structure, less reactivity

Uniqueness

The uniqueness of 2-Bromo-2-(4-nitrophenyl)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and nitro groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in medicinal chemistry .

Molecular and Structural Data

2-Bromo-2-(4-nitrophenyl)acetic acid (CAS 6127-11-3) is systematically named as 4-bromo-2-nitrophenylacetic acid in IUPAC nomenclature. Its molecular structure comprises a phenyl ring substituted with a nitro group at the 4-position and a bromine atom at the 2-position, linked to an acetic acid group. Key identifiers include:

PropertyValueSource
Molecular FormulaC₈H₆BrNO₄
Molecular Weight260.04 g/mol
Melting Point167°C
SMILES NotationC1=CC(=C(C=C1Br)N+[O-])CC(=O)O
InChI KeyLBZPHZBNFDOCCR-UHFFFAOYSA-M

The compound’s crystalline powder form and stability under standard conditions make it suitable for laboratory use. X-ray crystallography or computational modeling would further elucidate its conformational preferences, though such data are not explicitly available in the provided sources.

Spectral and Analytical Data

While nuclear magnetic resonance (NMR) and infrared (IR) spectra are not directly provided, analogous compounds in the literature exhibit characteristic signals. For instance, the nitro group typically absorbs near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) in IR spectroscopy. In proton NMR, the aromatic protons resonate between δ 7.5–8.3 ppm, with splitting patterns dependent on substituent positions. The acetic acid proton appears as a singlet near δ 12 ppm due to exchange broadening.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

258.94802 g/mol

Monoisotopic Mass

258.94802 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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